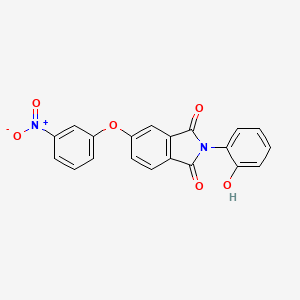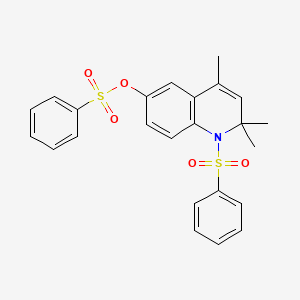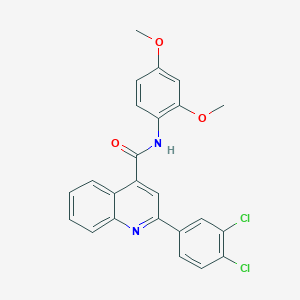![molecular formula C22H21BrN2O6 B11660085 3-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}propyl acetate](/img/structure/B11660085.png)
3-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}propyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propyl acetate is a complex organic compound featuring a benzodioxole ring, a bromophenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propyl acetate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation Reaction: The formamido group is introduced through an amidation reaction, typically using formic acid and an amine derivative.
Acetylation: The final step involves the acetylation of the propyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the bromophenyl group.
Reduction: Reduction reactions can target the formamido and enamido groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction can yield amines and alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propyl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving aromatic compounds and amides.
作用機序
The mechanism of action of 3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propyl acetate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and bromophenyl group can engage in π-π interactions and hydrogen bonding, while the formamido and enamido groups can form covalent bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2Z)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)formamido]prop-2-enamido]propyl acetate is unique due to the presence of the bromophenyl group and the acetate ester, which are not commonly found in similar compounds. These functional groups confer distinct chemical reactivity and potential biological activity, making this compound a valuable subject for further research.
特性
分子式 |
C22H21BrN2O6 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC名 |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]propyl acetate |
InChI |
InChI=1S/C22H21BrN2O6/c1-14(26)29-10-2-9-24-22(28)18(25-21(27)16-4-6-17(23)7-5-16)11-15-3-8-19-20(12-15)31-13-30-19/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,28)(H,25,27)/b18-11- |
InChIキー |
SJYYBZYXTWJNIT-WQRHYEAKSA-N |
異性体SMILES |
CC(=O)OCCCNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-chloro-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11660018.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11660022.png)
![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11660026.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11660032.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11660034.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660042.png)

![3-Fluoro-N-[4-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11660051.png)

![1-(3-Chlorophenyl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11660064.png)
![Ethyl 2-[({5-nitro-2-[(2-phenylethyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660071.png)
